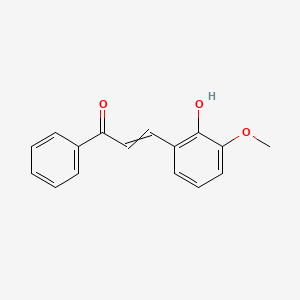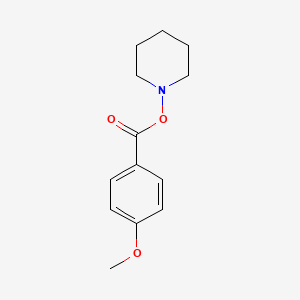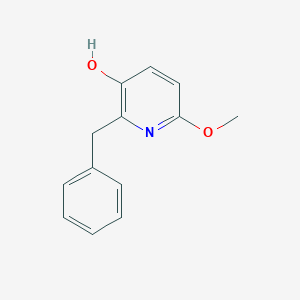
3-Pyridinol, 6-methoxy-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 6-methoxy-2-(phenylmethyl)- is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by a methoxy group at the 6th position and a phenylmethyl group at the 2nd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinol and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinol, 6-methoxy-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines.
Applications De Recherche Scientifique
3-Pyridinol, 6-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3-pyridinol: Similar structure but lacks the phenylmethyl group.
3-Hydroxy-6-methyl-2-pyridinemethanol: Similar core structure with different substituents.
Uniqueness
3-Pyridinol, 6-methoxy-2-(phenylmethyl)- is unique due to the presence of both methoxy and phenylmethyl groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
38186-92-4 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-benzyl-6-methoxypyridin-3-ol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-8-7-12(15)11(14-13)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 |
Clé InChI |
INDNBWJYUSKZSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)

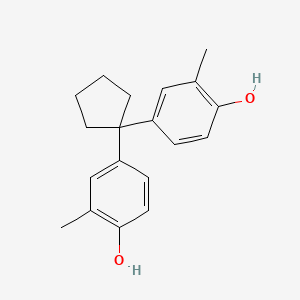

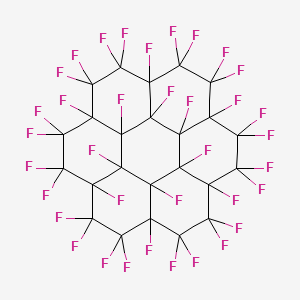

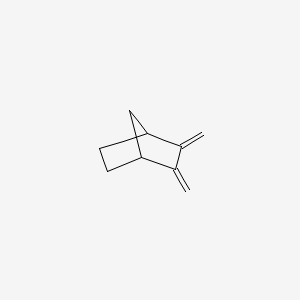
![Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine](/img/structure/B14668663.png)
